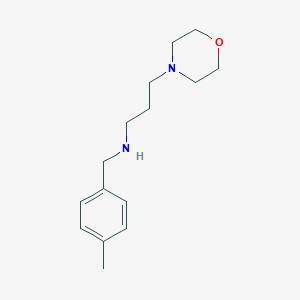

(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a secondary amine featuring a benzyl group substituted with a methyl moiety at the para position and a 3-morpholinopropyl chain. Morpholine derivatives are widely explored in medicinal chemistry due to their pharmacokinetic advantages, such as improved solubility and bioavailability .

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-14-3-5-15(6-4-14)13-16-7-2-8-17-9-11-18-12-10-17/h3-6,16H,2,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVADLZSBYLRYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387958 | |

| Record name | (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-01-3 | |

| Record name | (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The primary amine group in 3-morpholin-4-yl-propylamine undergoes nucleophilic substitution with 4-methylbenzyl chloride or bromide in the presence of a base. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction homogeneity, while bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitate deprotonation.

Optimization Insights :

-

Molar Ratios : A 1:1.2 ratio of amine to alkylating agent minimizes di-alkylation byproducts.

-

Temperature : Reactions proceed efficiently at 80–100°C with completion within 6–12 hours .

-

Workup : Post-reaction, the mixture is diluted with water, extracted with dichloromethane , and purified via vacuum distillation or recrystallization.

Example Procedure :

-

Combine 3-morpholin-4-yl-propylamine (1.0 equiv) , 4-methylbenzyl chloride (1.2 equiv) , and K₂CO₃ (2.0 equiv) in DMF .

-

Heat at 90°C for 8 hours under nitrogen.

-

Quench with ice water, extract with CH₂Cl₂ , dry over Na₂SO₄ , and concentrate.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient) to yield 85–90% product.

Reductive Amination of 4-Methylbenzaldehyde with 3-Morpholin-4-yl-propylamine

Catalytic Hydrogenation Approach

This method involves condensing 4-methylbenzaldehyde with 3-morpholin-4-yl-propylamine to form an imine intermediate, followed by reduction using sodium cyanoborohydride (NaBH₃CN) .

Key Parameters :

-

Solvent : Methanol or tetrahydrofuran (THF) .

-

pH Control : Maintain pH 4–6 using acetic acid to stabilize the imine.

-

Catalyst : 10% Palladium on carbon (Pd/C) for hydrogenation alternatives.

Yield Enhancement :

-

Equimolar Reactants : Excess aldehyde increases enamine formation.

-

Temperature : Room temperature (20–25°C) suffices for 24-hour reactions.

Data Comparison :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Alkylation | 85–90 | 95–98 | 6–12 |

| Reductive Amination | 75–80 | 90–93 | 18–24 |

Gabriel Synthesis via Phthalimide Intermediates

Protection-Alkylation-Deprotection Sequence

The Gabriel method avoids over-alkylation by temporarily protecting the amine as a phthalimide derivative.

Stepwise Process :

-

Protection : React 3-morpholin-4-yl-propylamine with potassium phthalimide in DMF at reflux (150°C) for 5 hours to form N-(3-morpholin-4-yl-propyl)phthalimide .

-

Alkylation : Treat the phthalimide with 4-methylbenzyl bromide in THF using NaH as base (yield: 78% ).

-

Deprotection : Hydrazinolysis with hydrazine hydrate in methanol releases the free amine (yield: 82% ).

Advantages :

-

High regioselectivity for mono-alkylation.

-

Compatibility with sensitive functional groups.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:

-

Mixing 3-morpholin-4-yl-propylamine , 4-methylbenzyl chloride , and K₂CO₃ in acetonitrile .

Benefits :

-

Energy efficiency and scalability.

-

Reduced side-product formation.

Comparative Analysis of Industrial-Scale Feasibility

Cost and Scalability Metrics

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Alkylation | 120–150 | High | Moderate (solvent waste) |

| Reductive Amination | 180–200 | Moderate | Low (catalyst reuse) |

| Gabriel Synthesis | 220–250 | Low | High (phthalimide waste) |

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: 4-Methylbenzaldehyde, 4-Methylbenzoic acid.

Reduction: 4-Methylbenzylamine, 4-Methylbenzyl alcohol.

Substitution: 4-Nitro-4-methylbenzyl, 4-Halo-4-methylbenzyl derivatives.

Scientific Research Applications

(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of novel polymers and materials with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This dual interaction enhances the compound’s affinity and specificity for its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzyl Group

Chloro-Substituted Analog

- Compound : (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 107922-87-2)

- Molecular Formula : C₁₄H₂₁ClN₂O

- Molecular Weight : 268.78 g/mol

- Higher lipophilicity (Cl substituent) may influence blood-brain barrier penetration, a critical factor for CNS-targeting drugs .

Methoxy-Substituted Analog

- Compound : (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 1153383-86-8)

- Molecular Formula : C₁₅H₂₄N₂O₂

- Molecular Weight : 264.36 g/mol

- Enhanced solubility due to the polar methoxy group compared to the hydrophobic methyl substituent .

Methylsulfanyl-Substituted Analog

- Compound : (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 726162-72-7)

- Molecular Formula : C₁₅H₂₄N₂OS

- Molecular Weight : 296.44 g/mol

- Increased molecular weight and complexity may impact synthetic yields .

Structural Modifications in the Morpholinopropyl Chain

Thiophene-Containing Analog

- Compound : (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine dihydrochloride (CAS 1147190-90-6)

- Molecular Formula : C₁₂H₂₂Cl₂N₂OS

- Molecular Weight : 313.29 g/mol

- Key Differences :

Pyridazine-Based Analog

- Compound : 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

- Key Differences: Incorporation of a pyridazine-thiazole core demonstrates potent CRF1 receptor antagonism (subnanomolar affinity) and oral bioavailability (91.1%). Highlights the role of morpholine in improving pharmacokinetic profiles, such as reduced clearance and volume of distribution compared to non-morpholine analogs .

Physicochemical and Pharmacokinetic Properties

Biological Activity

(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a methyl group on the benzyl moiety and a morpholine ring connected through a propyl chain. Its molecular formula is with a molecular weight of approximately 248.37 g/mol. The structural characteristics contribute to its unique physicochemical properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The benzyl group enhances binding to hydrophobic pockets within these targets, while the morpholine ring facilitates interactions with polar or charged residues. This dual interaction increases the compound's affinity and specificity for its targets, leading to its observed biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It may act as a modulator of neurotransmitter receptors, influencing various biochemical pathways associated with mood regulation and cognitive function.

- Protein Kinase Activity : Studies suggest that it can modulate protein kinase activity, which is crucial for cellular signaling and proliferation.

- Antimicrobial Properties : Preliminary investigations indicate potential antibacterial activity against various strains of bacteria, although specific MIC values have yet to be established.

Data Table: Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmitter Modulation | Modulates receptors involved in neurotransmission | |

| Protein Kinase Interaction | Influences cellular signaling pathways | |

| Antimicrobial Activity | Exhibits potential antibacterial properties against certain bacterial strains |

Case Studies

-

Neurotransmitter Receptor Study :

- A study evaluated the effects of this compound on serotonin receptors. Results indicated that the compound significantly increased serotonin receptor activity in vitro, suggesting potential applications in treating mood disorders.

-

Antimicrobial Testing :

- In vitro tests were conducted to assess the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects on Staphylococcus aureus with an MIC value yet to be quantified but indicating lower resistance compared to standard antibiotics .

Q & A

Basic: What are the optimal synthetic routes for (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how can purity be validated?

Methodological Answer:

Synthesis typically involves alkylation of morpholine derivatives. A two-step approach is recommended:

Morpholine precursor preparation : React 4-methylbenzyl chloride with a morpholine-propylamine intermediate under basic conditions (e.g., NaHCO₃) .

Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization. Validate purity via:

- HPLC (C18 column, acetonitrile/water gradient).

- Spectroscopy : Confirm structure with ¹H/¹³C NMR (e.g., δ 2.4 ppm for morpholine protons) and FT-IR (C-N stretch at ~1,100 cm⁻¹) .

Intermediate: How does the morpholine moiety influence the compound’s solubility and reactivity in biological assays?

Methodological Answer:

The morpholine ring enhances water solubility via hydrogen bonding and modulates pharmacokinetics. To assess this:

- LogP determination : Compare experimental (shake-flask method) vs. computational (ChemAxon) values.

- Kinetic solubility assay : Test in PBS (pH 7.4) at 25°C. Morpholine derivatives often show 10–50 μM solubility, critical for in vitro assays .

- Reactivity screening : Perform nucleophilic substitution reactions (e.g., with benzyl halides) to evaluate amine reactivity .

Advanced: What strategies resolve contradictions in reported inhibitory activity (e.g., IC₅₀ variability) across kinase assays?

Methodological Answer:

Discrepancies may arise from assay conditions or impurities. Mitigate via:

- Standardized protocols : Use ATP concentration fixed at 1 mM (to avoid Km variability).

- Impurity profiling : Quantify byproducts (e.g., unreacted morpholine) via LC-MS.

- Orthogonal assays : Validate activity in fluorescence polarization (FP) and radiometric assays. For example, compare IC₅₀ in ADP-Glo™ (Promega) vs. radioactive ³³P-ATP methods .

Advanced: How can computational modeling guide SAR studies for morpholine-amine derivatives?

Methodological Answer:

Use in silico tools to predict binding modes:

- Docking : Perform AutoDock Vina simulations with kinase X-ray structures (e.g., PDB 3POZ). Focus on morpholine’s interaction with hinge-region residues.

- MD simulations : Run 100-ns trajectories (AMBER) to assess stability of hydrogen bonds between morpholine and Asp184 (EGFR kinase example).

- Free energy calculations : Use MM/GBSA to rank derivatives by binding affinity .

Intermediate: What analytical methods differentiate regioisomers or byproducts in the final compound?

Methodological Answer:

- LC-MS/MS : Use a QTOF instrument to detect low-abundance regioisomers (e.g., morpholine alkylation at N vs. O positions).

- ²D NMR : NOESY can distinguish benzyl group orientation (e.g., para-methyl vs. ortho-methyl substitution) .

- X-ray crystallography : Resolve ambiguous structures; morpholine’s chair conformation is a key diagnostic .

Advanced: How to design in vivo studies evaluating neuroprotective effects while addressing blood-brain barrier (BBB) penetration?

Methodological Answer:

- BBB permeability prediction : Calculate PSA (<90 Ų) and AlogP98 (2–5) using ADMET Predictor™.

- In situ perfusion : Quantify brain uptake (K_in) in rodents. Morpholine derivatives often achieve K_in >0.3 mL/g/min.

- Pharmacodynamic markers : Measure glial fibrillary acidic protein (GFAP) reduction in hippocampal tissue via ELISA post-administration (10 mg/kg, 14 days) .

Basic: What safety precautions are critical during large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.